Ethyl P-phenylphosphonamidoate

Description

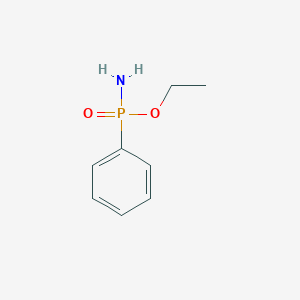

Ethyl P-phenylphosphonamidoate is a phosphonamidate derivative characterized by a phenyl group attached to a phosphorus atom, an amido functional group, and an ethyl ester moiety. Its design leverages the stability of the phosphonamidate group, which resists enzymatic hydrolysis better than phosphate esters, making it a promising scaffold for drug development .

Properties

CAS No. |

5326-06-7 |

|---|---|

Molecular Formula |

C8H12NO2P |

Molecular Weight |

185.16 g/mol |

IUPAC Name |

[amino(ethoxy)phosphoryl]benzene |

InChI |

InChI=1S/C8H12NO2P/c1-2-11-12(9,10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,9,10) |

InChI Key |

VHOZXMNGSRJOPF-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1=CC=CC=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl P-phenylphosphonamidoate can be synthesized through several methods. One common approach involves the reaction of phenylphosphonic dichloride with ethylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods: In an industrial setting, the production of ethyl P-phenylphosphonamidoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution and Stability

The compound reacts preferentially with amines over alcohols due to P–N bond formation kinetics. Steric hindrance shifts selectivity toward O-coupling :

-

Steric effects : Hindered phosphonochloridates favor O-substitution (e.g., 73% yield with 4-aminobutan-1-ol) .

-

Anhydride suppression : Adding monoesters to chloridating agents minimizes pyrophosphonate anhydride formation .

Mechanistic Insight :

-

Phosphonochloridate intermediates react with nucleophiles via:

Electrophilic Activation and Fluorination

Ethyl P-phenylphosphonamidate undergoes fluorination via triflic anhydride activation :

-

Activation pathway :

Key intermediates :

-

INT-3 (phosphine-pyridinium species, δᴾ = 32 ppm in ³¹P NMR) .

-

ΔG = −29 kcal/mol for the reaction, indicating strong thermodynamic driving force .

Prodrug Activation and Biological Relevance

In antiviral and anticancer prodrugs (e.g., ProTides), ethyl P-phenylphosphonamidate derivatives undergo enzymatic hydrolysis:

-

Ester cleavage : Carboxylesterases hydrolyze the ethyl ester, forming a phosphonamidic acid intermediate .

-

Intramolecular cyclization : Liberation of aryloxy groups via cyclic mixed anhydrides (e.g., five-membered intermediate [B] ) .

-

P–N bond cleavage : Phosphoramidases hydrolyze the amide bond, releasing free phosphonic acids .

Table 2: Antiviral activity of phosphonamidate prodrugs

| Prodrug Structure | EC₅₀ (nM) | Cell Line | Reference |

|---|---|---|---|

| 1-Naphthyl glycine ethyl | 12 | Vγ9Vδ2 T | |

| 2-Naphthyl methyl ester | 18 | Vγ9Vδ2 T |

Wittig Rearrangement and Reductive Pathways

-

Wittig rearrangement : O-Ethyl-N-butylphenylphosphonamidates rearrange under basic conditions, forming benzyl ether derivatives .

-

Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) removes benzyl protecting groups (98% yield) .

Experimental Data :

-

1H NMR : δ 7.59 (dd, Jᴴᴾ = 12.6 Hz, ArH), δ 4.10–4.02 (m, OCH₂) .

-

31P NMR : Singlets at δ 25–32 ppm confirm phosphonamidate structures .

Stability and Byproduct Formation

Scientific Research Applications

Ethyl P-phenylphosphonamidoate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.

Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors and biochemical probes.

Medicine: Research is ongoing into its potential use in developing new pharmaceuticals, particularly as antimicrobial and anticancer agents.

Industry: It is utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl P-phenylphosphonamidoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways. The compound’s ability to form stable complexes with metal ions also plays a role in its biochemical activity.

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyl P-phenylphosphonamidoate shares structural similarities with other phosphonate/phosphonamidate derivatives, differing primarily in substituents on the phenyl ring or the ester/amide groups. Below is a comparative analysis with key analogs:

Ethyl (4-Sulfamoylphenyl) Phenylphosphonate (Compound 5)

Structure: Replaces the amido group with a sulfamoyl moiety (-SO₂NH₂) at the para position of the phenyl ring. Synthesis: Synthesized via reaction of phenylphosphonic dichloride, 4-hydroxybenzenesulfonamide, and ethanol in THF, yielding a white waxy solid . Key Differences:

- Biological activity: Sulfamoyl-containing phosphonates are reported as potent inhibitors of carbonic anhydrases, whereas amido-substituted analogs may target different enzymes (e.g., proteases or phosphatases) .

Methyl Phenylphosphonate

Structure : Lacks the amido group and ethyl ester, featuring a simpler methyl ester and phenyl-phosphonate backbone.

Key Differences :

- Reduced steric hindrance and lower molecular weight may increase membrane permeability but decrease target specificity.

- Limited use as a drug scaffold due to rapid metabolic degradation compared to phosphonamidates .

Comparative Data Table

Enzyme Inhibition Profiles

- Ethyl P-phenylphosphonamidoate : Demonstrates selectivity for tyrosine phosphatases (e.g., PTP1B) due to its amido group mimicking phosphorylated tyrosine residues .

- Compound 5: Exhibits nanomolar inhibition of human carbonic anhydrase IX, a cancer-associated enzyme, attributed to the sulfamoyl group’s interaction with the zinc-active site .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Ethyl P-phenylphosphonamidoate, and how can researchers validate purity and yield?

- Methodology : Synthesize the compound via phosphorus fluoride exchange click chemistry (PFEx), as outlined in phosphoramidate protocols . Validate purity using HPLC or NMR (e.g., P NMR for phosphonamidate characterization). Quantify yield gravimetrically and cross-reference with spectroscopic data. Standardize reaction conditions (temperature, solvent polarity) to minimize side products .

Q. How should researchers design experiments to assess the stability of Ethyl P-phenylphosphonamidoate under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) and at temperatures (4°C–60°C). Monitor degradation via UV-Vis spectroscopy or mass spectrometry. Use Arrhenius plots to extrapolate shelf-life under standard conditions .

Q. What spectroscopic techniques are critical for characterizing Ethyl P-phenylphosphonamidoate, and how should data be interpreted?

- Methodology : Employ H, C, and P NMR to confirm molecular structure and purity. Compare chemical shifts with literature databases (e.g., NIST Chemistry WebBook ). Use IR spectroscopy to identify functional groups (e.g., P=O stretch at 1250–1200 cm) and X-ray crystallography for absolute configuration determination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for Ethyl P-phenylphosphonamidoate across different studies?

- Methodology : Perform systematic reviews to identify variables causing discrepancies (e.g., solvent effects, catalyst loading). Replicate experiments under standardized conditions using Design of Experiments (DoE) to isolate critical factors. Apply meta-analysis to quantify heterogeneity across datasets .

Q. What computational modeling approaches are suitable for predicting the reaction mechanisms of Ethyl P-phenylphosphonamidoate in novel catalytic systems?

- Methodology : Use density functional theory (DFT) to model transition states and reaction pathways. Validate predictions with kinetic isotope effects (KIEs) or Hammett plots. Cross-reference computed activation energies with experimental calorimetry data .

Q. How should researchers design a study to evaluate the bioactivity of Ethyl P-phenylphosphonamidoate while ensuring ethical and safety compliance?

- Methodology : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses . For in vitro assays, use cell lines with appropriate biosafety certifications (e.g., ATCC). Adopt ACS safety protocols for handling reactive intermediates . Document risk assessments for institutional review .

Q. What statistical methods are recommended for analyzing dose-response relationships in studies involving Ethyl P-phenylphosphonamidoate?

- Methodology : Apply nonlinear regression (e.g., Hill equation) to fit dose-response curves. Use ANOVA or mixed-effects models to account for batch variability. Report confidence intervals and effect sizes to avoid overinterpretation of marginal trends .

Methodological Guidelines

- Data Presentation : Use SI units and significant figures consistently. For structural data, include crystallographic parameters (CCDC numbers) or NMR spectra with peak assignments .

- Contradiction Analysis : Apply Cochran’s Q test to assess heterogeneity in meta-analyses. Use funnel plots to detect publication bias .

- Safety Protocols : Quench phosphorus-containing intermediates with aqueous NaHCO or methanol to prevent exothermic side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.